![molecular formula C7H6ClNO2 B581187 4-Chloro-2-methoxypyridine-3-carbaldehyde CAS No. 1008451-58-8](/img/structure/B581187.png)
4-Chloro-2-methoxypyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methoxypyridine-3-carbaldehyde is a reactant used in the preparation of insulin-like growth factor 1 receptor (IGF-1R) inhibitor GTx-134 .
Synthesis Analysis
The synthesis of 2-Chloro-4-methoxypyridine can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using quantum chemical density functional theory (DFT) approach .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed through the remodeling of (Aza)indole/Benzofuran skeletons . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N -oxide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 171.58 . It is a solid at room temperature .Scientific Research Applications
Synthesis of Vanillin and Other Flavor Compounds
4-Chloro-2-methoxypyridine-3-carbaldehyde plays a role in the synthesis of flavor compounds like vanillin, an important chemical used in the pharmaceutical, perfumery, and food flavoring industries. The synthesis methods for vanillin are extensively studied, highlighting a promising approach for practical synthesis utilizing derivatives like this compound (Tan Ju & Liao Xin, 2003).
Methoxypyrazines in Wine
Research on methoxypyrazines, including compounds related to this compound, focuses on their presence in grapes and wine, imparting herbaceous, green, and vegetal sensory attributes. High levels of these compounds in wine are derived from the corresponding grapes, with the synthesis and metabolism of methoxypyrazines in grape being an area of active research (Yujuan Lei et al., 2018).
Antioxidant Properties
Isoxazolone derivatives, synthesized from aromatic aldehydes including this compound, exhibit significant biological and medicinal properties, acting as intermediates for the synthesis of various heterocycles. These compounds have shown potential antioxidant properties, highlighting the versatile applications of this compound in the development of bioactive molecules (Rima Laroum et al., 2019).
Catalytic Applications
Studies on noble metal-based catalysts for formaldehyde oxidation at room temperature involve the use of this compound as a precursor or intermediary. These catalysts, containing elements like platinum and gold, are crucial for indoor air quality improvement, demonstrating the compound's role in environmental applications (Jiahong Guo et al., 2019).
Polymerization Processes
Research on the polymerization of higher aldehydes, including derivatives of this compound, focuses on creating polymers with potential practical applications. These studies explore the preparation, characterization, and properties of polymers derived from substituted aldehydes, contributing to advancements in materials science (P. Kubisa et al., 1980).
Safety and Hazards
The safety information for 2-chloro-3-methoxypyridine-4-carbaldehyde indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura cross-coupling reaction , suggesting that it may interact with palladium catalysts and other organic groups in this process.
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in oxidative addition and transmetalation processes . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond, while transmetalation involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
Its potential role in the suzuki–miyaura cross-coupling reaction suggests it may influence carbon–carbon bond formation .
Result of Action
Its potential role in the suzuki–miyaura cross-coupling reaction suggests it may contribute to the formation of new carbon–carbon bonds .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4-chloro-2-methoxypyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURZPPOFSODEOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696118 |
Source
|
Record name | 4-Chloro-2-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1008451-58-8 |
Source
|
Record name | 4-Chloro-2-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.